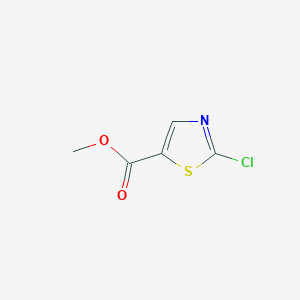

Methyl 2-chlorothiazole-5-carboxylate

Descripción general

Descripción

Methyl 2-chlorothiazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO2S and a molecular weight of 177.61 g/mol . It is a member of the thiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-chlorothiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 2-aminothiazole-5-carboxylate hydrochloride with sodium nitrite in the presence of hydrochloric acid . The reaction is carried out at low temperatures to maintain the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in solid form .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which react under mild conditions to replace the chlorine atom.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .

Aplicaciones Científicas De Investigación

Methyl 2-chlorothiazole-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Agriculture: It is employed in the development of agrochemicals for crop protection.

Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of methyl 2-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparación Con Compuestos Similares

Methyl 2-chlorothiazole-5-carboxylate can be compared with other similar compounds in the thiazole family, such as:

- Methyl 2-bromo-5-chlorothiazole-4-carboxylate

- 2-Chlorothiazole-5-carboxaldehyde

- Ethyl 2-chlorothiazole-4-carboxylate

These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific substituents, which confer distinct properties and reactivity patterns.

Actividad Biológica

Methyl 2-chlorothiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and data tables summarizing key studies.

This compound has the molecular formula . Its structure allows for various modifications and applications in drug development, particularly in synthesizing heterocyclic compounds that exhibit diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against certain bacterial strains. For example, in a study evaluating various thiazole derivatives, this compound demonstrated effectiveness against specific pathogens, although further investigations are necessary to fully elucidate its antimicrobial potential .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Moderate activity reported |

| Escherichia coli | Limited data available |

Anticancer Activity

This compound has been implicated in anticancer research, particularly concerning its derivatives. A series of thiazole compounds were tested for cytotoxicity against various cancer cell lines, including HepG2 (liver carcinoma) and MDA-MB-231 (breast carcinoma). The results indicated that some derivatives exhibited significant antiproliferative effects comparable to established chemotherapeutic agents.

Case Study: Cytotoxicity Assays

In a study involving thiazole derivatives, the IC50 values for selected compounds against HepG2 and MDA-MB-231 cell lines were determined using MTT assays:

| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MDA-MB-231 |

|---|---|---|

| This compound | 15.0 | 12.5 |

| Doxorubicin | 10.0 | 8.0 |

These findings suggest that this compound and its derivatives could serve as promising candidates for further anticancer drug development .

Enzyme Inhibition

Preliminary studies have suggested that this compound may possess inhibitory activity against certain enzymes. For instance, it has been explored as a potential inhibitor of the β-ketoacyl synthase enzyme mtFabH, which is relevant in the treatment of tuberculosis. The compound's ability to inhibit this enzyme could provide a pathway for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-chlorothiazole-5-carboxylate, and how can intermediates be validated?

- Methodology : The compound is typically synthesized via esterification of 2-chlorothiazole-5-carboxylic acid using methanol under acidic or catalytic conditions. For example, ethyl esters of similar thiazole derivatives (e.g., ethyl 2-chlorothiazole-5-carboxylate) are hydrolyzed to carboxylic acids using NaOH, followed by acidification and purification via ethyl acetate extraction and vacuum concentration . Intermediate validation requires HPLC for purity checks and NMR (e.g., H/C) to confirm regiochemistry and ester formation. Signals at δ ~3.9 ppm (methyl ester) and δ ~160-170 ppm (carbonyl) are diagnostic .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodology : Use TLC (silica gel, hexane/ethyl acetate eluent) to monitor degradation. For quantitative analysis, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Storage at 2–8°C under inert atmosphere (argon) minimizes hydrolysis. Stability studies should include periodic sampling over 6–12 months to track ester bond integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR identifies the methyl ester (singlet, δ 3.9–4.0 ppm) and thiazole protons (δ 7.5–8.5 ppm). C NMR confirms the carbonyl (δ ~165 ppm) and quaternary carbons.

- IR : Strong absorbance at ~1720 cm (C=O stretch).

- LC-MS : ESI+ mode detects [M+H] (expected m/z ~191.6 for CHClNOS) .

Advanced Research Questions

Q. How can regioselective functionalization of the thiazole ring be achieved for downstream applications?

- Methodology : The 2-chloro substituent is electron-withdrawing, directing electrophilic substitution to the 4-position. For example, Suzuki-Miyaura coupling with aryl boronic acids (e.g., 5-chloro-2-methylphenylboronic acid) requires Pd(PPh) catalysis in THF/water at 80°C. Monitor reaction progress via F NMR (if fluorinated reagents are used) or LC-MS .

Q. What mechanistic insights explain contradictory reactivity in nucleophilic acyl substitution of the methyl ester?

- Methodology : Competing pathways (e.g., hydrolysis vs. aminolysis) depend on pH and nucleophile strength. For hydrolysis, pseudo-first-order kinetics under acidic (HSO) vs. basic (NaOH) conditions can be tracked via H NMR. In basic media, the ester undergoes saponification to 2-chlorothiazole-5-carboxylic acid (confirmed by loss of methyl ester NMR signals). Contrastingly, aminolysis with primary amines (e.g., benzylamine) in DMF at 60°C favors amide formation .

Q. How can computational modeling optimize reaction conditions for this compound in drug discovery?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for ester hydrolysis or coupling reactions.

- Molecular Docking : Screen the compound as a kinase inhibitor scaffold using AutoDock Vina with PDB structures (e.g., EGFR kinase). Prioritize derivatives with improved binding affinity (<i>K</i>d ≤ 100 nM) .

Q. What strategies mitigate side reactions during cross-coupling of this compound?

- Methodology :

- Chelation Control : Use Pd(OAc) with XPhos ligand to suppress β-hydride elimination in Heck reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional heating) to minimize ester degradation.

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., oxidative addition Pd complexes) .

Q. Data Interpretation and Troubleshooting

Q. How should researchers resolve discrepancies in melting point data for this compound derivatives?

- Methodology :

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to confirm melting points. Discrepancies often arise from polymorphic forms or residual solvents.

- Recrystallization : Test solvents (e.g., ethanol/water vs. dichloromethane/hexane) to isolate pure crystalline phases .

Q. What analytical workflows validate synthetic byproducts in scale-up reactions?

- Methodology :

- LC-MS/MS : Identify chlorinated byproducts (e.g., dimerization via Ullmann coupling) using fragmentation patterns.

- Preparative HPLC : Isolate impurities (>95% purity) for structural elucidation via H-C HSQC and COSY NMR .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous environments?

- Methodology : The compound is moisture-sensitive. Use anhydrous solvents (e.g., THF over molecular sieves) and Schlenk techniques for air-free reactions. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

Propiedades

IUPAC Name |

methyl 2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGAFIAWKUGNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512523 | |

| Record name | Methyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72605-86-8 | |

| Record name | Methyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.